

Optimal storage conditions for long-term preservation of oxaloacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxalacetate

Cat. No.: B090230

[Get Quote](#)

Technical Support Center: Oxaloacetic Acid

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for oxaloacetic acid (OAA) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should solid oxaloacetic acid be stored for long-term preservation?

Solid oxaloacetic acid should be stored at -20°C in a dry, tightly sealed container to prevent degradation and moisture absorption.[\[1\]](#) Under these conditions, it is stable for at least four years.[\[1\]](#)

Q2: What is the recommended method for preparing oxaloacetic acid stock solutions?

Due to its instability in solution, it is highly recommended to prepare aqueous solutions of oxaloacetic acid fresh for each experiment.[\[1\]](#) For short-term use within the same day, the solution should be kept on ice to minimize degradation.[\[1\]](#)

Q3: How stable is oxaloacetic acid in aqueous solutions?

Oxaloacetic acid is notoriously unstable in solution, primarily undergoing spontaneous decarboxylation to pyruvate.[\[1\]](#) Its stability is significantly influenced by temperature, pH, and

the presence of metal ions.[1][2] At pH 7.4 and 25°C, its half-life is approximately 14 hours, but can be as short as 1-3 hours at room temperature.[1][3][4]

Q4: Can I freeze my aqueous oxaloacetic acid stock solution for later use?

It is generally not recommended to freeze standard aqueous stock solutions, as repeated freeze-thaw cycles can accelerate degradation. For long-term storage of a solution, dissolving oxaloacetic acid in 0.1 M HCl and storing it at -80°C has been shown to maintain stability for several months.[1][5][6]

Q5: What are the main factors that cause oxaloacetic acid to degrade?

The primary degradation pathway is the spontaneous decarboxylation to pyruvate and carbon dioxide.[7] This process is accelerated by:

- Elevated temperatures: Degradation rate increases exponentially with temperature.[3]
- Acidic pH: Maximum instability is observed in acidic environments (pH 3-5).[3]
- Divalent cations: Metal ions, such as Mn^{2+} , can catalyze the decomposition.[7][8]

Data Summary Tables

Table 1: Optimal Storage Conditions for Oxaloacetic Acid

Form	Storage Temperature	Recommended Duration	Key Considerations
Solid Powder	-20°C	At least 4 years	Store in a tightly sealed, dry container.
Aqueous Solution (Short-Term)	On Ice (0-4°C)	Prepare fresh daily	Minimize time at room temperature.
Aqueous Solution (Long-Term)	-80°C	Several months	Dissolve in 0.1 M HCl to improve stability. [1] [5] [6]
Organic Solvent (e.g., DMSO)	-80°C	Up to 1 year	Purging the solvent with an inert gas is recommended. [1]

Table 2: Solubility of Oxaloacetic Acid

Solvent	Solubility	Notes
Water	Up to 100 mg/mL	Heating may be required to fully dissolve. [1]
DMSO	Approx. 15 mg/mL	-
Ethanol	Approx. 15 mg/mL	-

Table 3: Stability of Oxaloacetic Acid in Solution

Condition	Half-Life (Approx.)	Reference
pH 7.4, 25°C	14 hours	[1] [4]
Room Temperature, pH ~7.4	1-3 hours	[3]
Biological systems	~10 minutes	[4]

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible experimental results.

- Potential Cause: Degradation of oxaloacetic acid in your stock solution.
- Recommended Solution: Always prepare a fresh solution of oxaloacetic acid immediately before each experiment. For short-term storage during an experiment, keep the solution on ice. If the issue persists, consider performing a quality control check on your solid oxaloacetic acid.

Problem 2: Low or absent enzyme activity in assays (e.g., citrate synthase assay).

- Potential Cause: The substrate (oxaloacetic acid) has significantly degraded, leading to lower concentrations than expected.[1]
- Recommended Solution: Verify the integrity of your oxaloacetic acid. Prepare a fresh solution and consider quantifying its concentration spectrophotometrically if possible. Ensure that the solid material has been stored correctly at -20°C.[1]

Problem 3: Unexpected peaks appear in analytical chromatography (e.g., HPLC).

- Potential Cause: Spontaneous decarboxylation of oxaloacetic acid to pyruvate.[1]
- Recommended Solution: This is a common degradation pathway. To minimize this, keep solutions cold and use them as quickly as possible after preparation. The presence of divalent cations can also catalyze this reaction, so consider using a chelating agent if appropriate for your experiment.[1]

Problem 4: A precipitate forms in the stock solution.

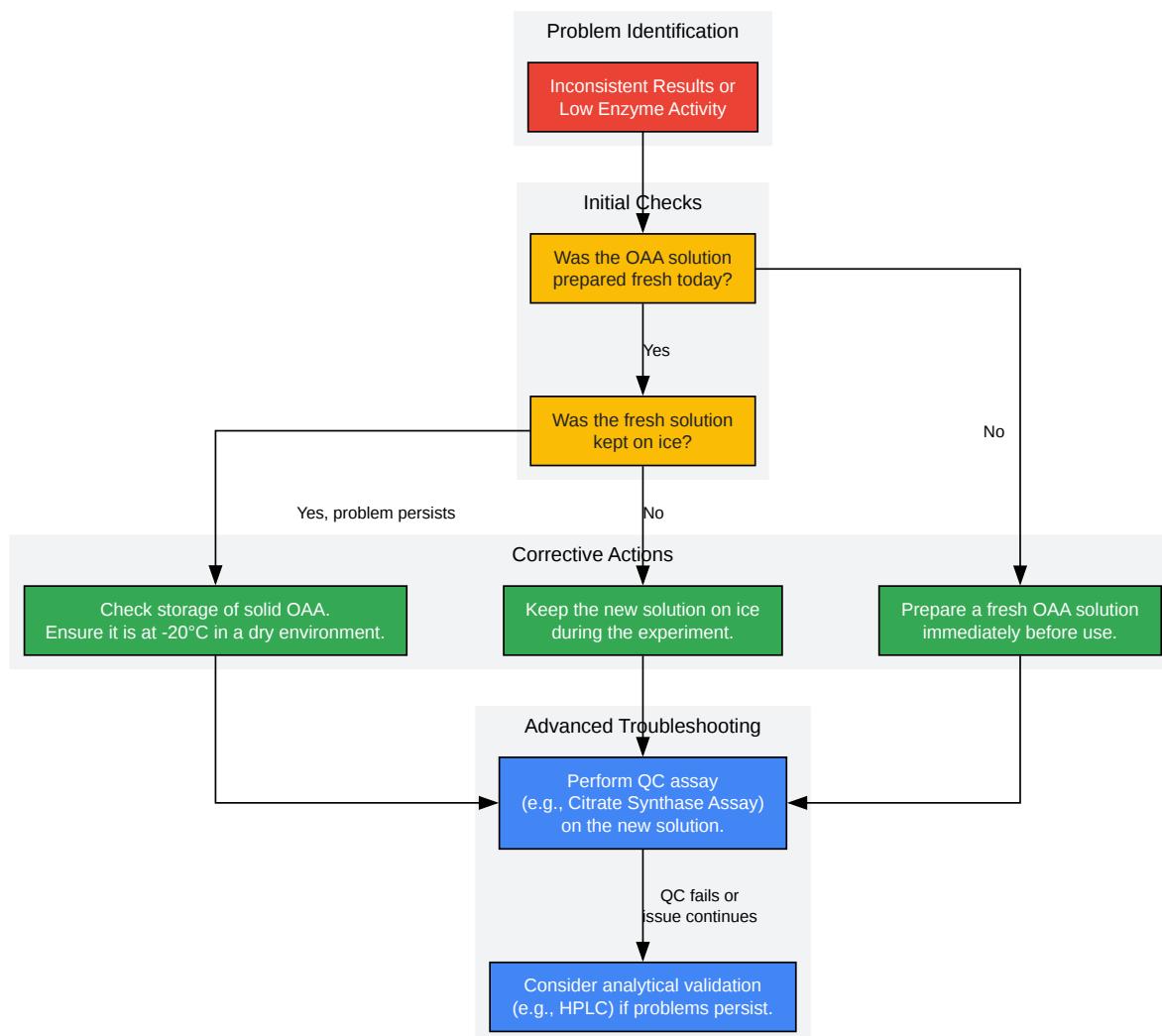
- Potential Cause: The solubility limit has been exceeded for the given solvent and temperature.
- Recommended Solution: Refer to the solubility table (Table 2). Ensure you are not exceeding the solubility limits. For aqueous solutions, gentle warming can help dissolve the compound, but be mindful that this will also accelerate degradation.

Experimental Protocols

Protocol: Citrate Synthase Activity Assay for Quality Control

This colorimetric assay can be used to indirectly assess the quality of an oxaloacetic acid solution by measuring the activity of citrate synthase, which is dependent on the presence of intact oxaloacetate. The assay measures the production of Coenzyme A with a thiol group (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that can be measured at 412 nm.[\[1\]](#)[\[9\]](#)

Materials:


- Sample containing citrate synthase (e.g., mitochondrial isolate or cell lysate)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)
- Acetyl-CoA solution (e.g., 10 mM)
- DTNB solution (e.g., 10 mM)
- Freshly prepared Oxaloacetic acid solution (e.g., 10 mM)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

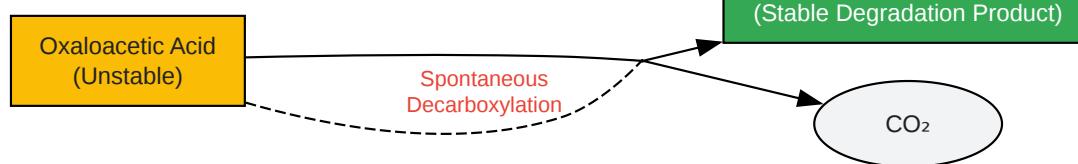
Procedure:

- Prepare the Reaction Mixture: In each well of the 96-well plate, add the following components. Prepare a master mix for multiple samples to ensure consistency.
 - Assay Buffer
 - Sample (containing citrate synthase)
 - 10 μ L Acetyl-CoA solution
 - 10 μ L DTNB solution

- Incubation: Incubate the plate at the desired assay temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
- Initiate the Reaction: Add 10 μ L of the freshly prepared oxaloacetic acid solution to each well to start the reaction.^[1] Use a multichannel pipette to ensure simultaneous initiation across wells.^[10]
- Measure Absorbance: Immediately begin reading the absorbance at 412 nm in kinetic mode, taking readings every 10-30 seconds for at least 1.5 to 5 minutes.^{[10][11]}
- Calculate Activity: Determine the rate of change in absorbance ($\Delta A/min$) from the linear portion of the curve. This rate is proportional to the citrate synthase activity and, therefore, reflects the presence of viable oxaloacetic acid.

Visual Guides

[Click to download full resolution via product page](#)


Caption: Troubleshooting workflow for experiments using oxaloacetic acid.

- Divalent Cations (e.g., Mn²⁺)

- Acidic pH

- Higher Temperature

Accelerated by:

[Click to download full resolution via product page](#)

Caption: Primary degradation pathway of oxaloacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking Oxaloacetate Stability: pH and Temperature Effects eureka.patsnap.com
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, storage, and stability of [4-14C]oxaloacetic acid - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 6. Synthesis, storage, and stability of (4-/sup 14/C)oxaloacetic acid (Journal Article) | OSTI.GOV [\[osti.gov\]](http://osti.gov)

- 7. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]
- 8. Oxaloacetate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. Citrate synthase activity [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Optimal storage conditions for long-term preservation of oxaloacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090230#optimal-storage-conditions-for-long-term-preservation-of-oxaloacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com